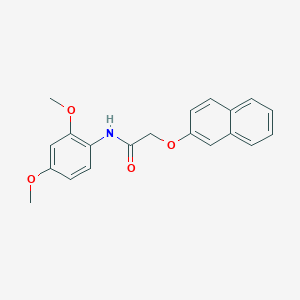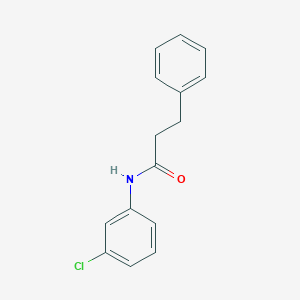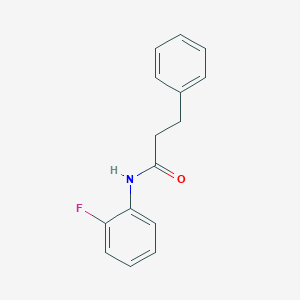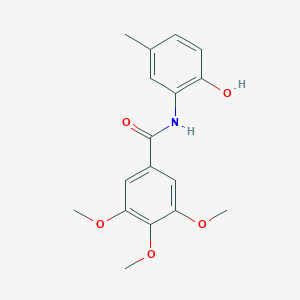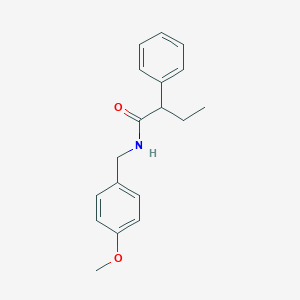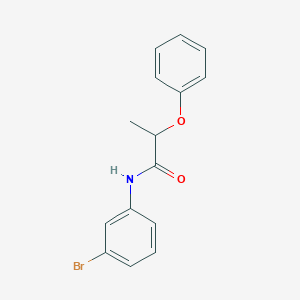
2-(4-chlorophenoxy)-N-(2,6-diisopropylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenoxy)-N-(2,6-diisopropylphenyl)acetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of energy metabolism in cells and is involved in various physiological processes such as glucose uptake, lipid metabolism, and mitochondrial biogenesis. A-769662 has been widely studied for its potential therapeutic applications in metabolic disorders, cancer, and neurodegenerative diseases.
作用機序
2-(4-chlorophenoxy)-N-(2,6-diisopropylphenyl)acetamide activates AMPK by binding to the allosteric site of the enzyme, which induces a conformational change that increases its activity. AMPK activation leads to the phosphorylation of various downstream targets involved in energy metabolism, including acetyl-CoA carboxylase, which regulates fatty acid synthesis, and glucose transporter 4, which regulates glucose uptake.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-(2,6-diisopropylphenyl)acetamide has been shown to have various biochemical and physiological effects, including:
- Increased glucose uptake and insulin sensitivity in skeletal muscle cells
- Increased fatty acid oxidation in liver cells
- Inhibition of cancer cell growth and induction of apoptosis
- Neuroprotection and improved cognitive function in animal models of neurodegenerative diseases
実験室実験の利点と制限
One advantage of 2-(4-chlorophenoxy)-N-(2,6-diisopropylphenyl)acetamide is its specificity for AMPK activation, which allows for the study of the downstream effects of AMPK activation without the confounding effects of other signaling pathways. However, one limitation is its relatively low potency, which requires high concentrations of the compound for effective activation of AMPK.
将来の方向性
For the study of 2-(4-chlorophenoxy)-N-(2,6-diisopropylphenyl)acetamide could include:
- Development of more potent AMPK activators with improved pharmacokinetic properties
- Investigation of the effects of 2-(4-chlorophenoxy)-N-(2,6-diisopropylphenyl)acetamide in animal models of metabolic disorders, cancer, and neurodegenerative diseases
- Identification of new downstream targets of AMPK activation by 2-(4-chlorophenoxy)-N-(2,6-diisopropylphenyl)acetamide
- Investigation of the potential synergistic effects of 2-(4-chlorophenoxy)-N-(2,6-diisopropylphenyl)acetamide with other drugs in the treatment of metabolic disorders, cancer, and neurodegenerative diseases.
合成法
The synthesis of 2-(4-chlorophenoxy)-N-(2,6-diisopropylphenyl)acetamide involves several steps, starting from commercially available starting materials. The first step is the reaction of 4-chlorophenol with 2,6-diisopropylaniline in the presence of a catalyst to form 2-(4-chlorophenoxy)-N-(2,6-diisopropylphenyl)acetamide. The final product is obtained through purification and isolation steps.
科学的研究の応用
2-(4-chlorophenoxy)-N-(2,6-diisopropylphenyl)acetamide has been extensively studied for its potential therapeutic applications in metabolic disorders, cancer, and neurodegenerative diseases. In metabolic disorders, 2-(4-chlorophenoxy)-N-(2,6-diisopropylphenyl)acetamide has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, which could be beneficial in the treatment of type 2 diabetes. 2-(4-chlorophenoxy)-N-(2,6-diisopropylphenyl)acetamide has also been shown to increase fatty acid oxidation in liver cells, which could be useful in the treatment of non-alcoholic fatty liver disease.
In cancer research, 2-(4-chlorophenoxy)-N-(2,6-diisopropylphenyl)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. This effect is thought to be mediated by the activation of AMPK, which induces cell cycle arrest and apoptosis in cancer cells.
In neurodegenerative diseases, 2-(4-chlorophenoxy)-N-(2,6-diisopropylphenyl)acetamide has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. This effect is thought to be mediated by the activation of AMPK, which has neuroprotective effects in the brain.
特性
分子式 |
C20H24ClNO2 |
|---|---|
分子量 |
345.9 g/mol |
IUPAC名 |
2-(4-chlorophenoxy)-N-[2,6-di(propan-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C20H24ClNO2/c1-13(2)17-6-5-7-18(14(3)4)20(17)22-19(23)12-24-16-10-8-15(21)9-11-16/h5-11,13-14H,12H2,1-4H3,(H,22,23) |
InChIキー |
BSBKSKPHJAZVEO-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)COC2=CC=C(C=C2)Cl |
正規SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)COC2=CC=C(C=C2)Cl |
ピクトグラム |
Environmental Hazard |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




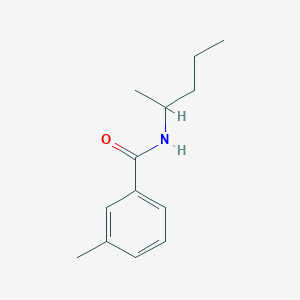
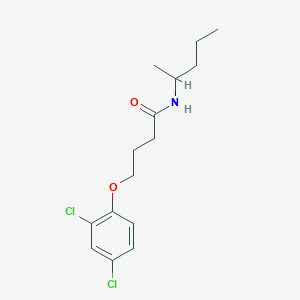

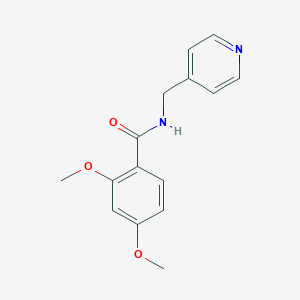
![N-(9-oxo-9H-thioxanthen-2-yl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291349.png)
